molecular formula C13H19NO2 B15227720 [4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine

[4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine

Cat. No.: B15227720
M. Wt: 221.29 g/mol
InChI Key: WNSYOBWPUQEKNZ-UHFFFAOYSA-N
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Description

[4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine: is an organic compound characterized by a cyclopentoxy group, a methoxy group, and a phenylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with cyclopentanol in the presence of an acid catalyst to form the cyclopentoxy derivative. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid

    Solvents: Organic solvents such as ethanol or methanol

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amine group, converting it to an amine or other reduced forms.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-(Cyclopentoxy)-3-methoxybenzaldehyde or 4-(Cyclopentoxy)-3-methoxybenzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Material Science: Incorporated into polymers to modify physical properties such as flexibility and thermal stability.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Cell Signaling: Investigated for its role in modulating cell signaling pathways.

Medicine:

    Pharmaceuticals: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.

Industry:

    Coatings: Used in the formulation of specialty coatings and adhesives due to its chemical stability.

Mechanism of Action

The mechanism by which [4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved include:

    Enzyme Inhibition: Blocking the active site of enzymes, preventing substrate binding and subsequent reactions.

    Receptor Modulation: Altering receptor conformation and affecting downstream signaling pathways.

Comparison with Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • Cyclohexane derivatives

Comparison:

  • Unique Structure: The presence of both cyclopentoxy and methoxy groups on the phenyl ring distinguishes [4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine from other similar compounds.
  • Chemical Properties: The combination of these functional groups imparts unique chemical reactivity and stability.
  • Applications: While similar compounds may be used in catalysis or material science, this compound offers distinct advantages in pharmaceutical and agricultural applications due to its bioactivity.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(4-cyclopentyloxy-3-methoxyphenyl)methanamine

InChI

InChI=1S/C13H19NO2/c1-15-13-8-10(9-14)6-7-12(13)16-11-4-2-3-5-11/h6-8,11H,2-5,9,14H2,1H3

InChI Key

WNSYOBWPUQEKNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN)OC2CCCC2

Origin of Product

United States

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